molecular formula C8H5BrF3NO3 B8513385 1-(2-Bromo-1,1,2-trifluoroethoxy)-4-nitrobenzene CAS No. 88553-84-8

1-(2-Bromo-1,1,2-trifluoroethoxy)-4-nitrobenzene

Cat. No. B8513385
Key on ui cas rn: 88553-84-8
M. Wt: 300.03 g/mol
InChI Key: NQAQWQGGZZWHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551448

Procedure details

278 g of 4-nitrophenol and 56 g of potassium hydroxide were dissolved in 800 ml of dimethylformamide, 179 g of bromotrifluoroethylene were fed in, a little at a time, at 40° C., and stirring was then continued for 2 hours at 60° C. The solvent was removed under reduced pressure in a rotary evaporator, the residue was poured into ice-water and extracted with 3×500 ml of methylene chloride, the extract was washed with dilute sodium hydroxide solution and water and dried over Na2SO4, and the solvent was removed. When the residue was distilled, 279.5 g of pure product passed over at 114° C./1.3 mbar.
Quantity
278 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[K+].[Br:13][C:14]([F:18])=[C:15]([F:17])[F:16]>CN(C)C=O>[Br:13][CH:14]([F:18])[C:15]([F:17])([F:16])[O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
278 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
179 g
Type
reactant
Smiles
BrC(=C(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
at 40° C., and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure in a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×500 ml of methylene chloride
WASH
Type
WASH
Details
the extract was washed with dilute sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
When the residue was distilled
CUSTOM
Type
CUSTOM
Details
passed over at 114° C./1.3 mbar

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC(C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.